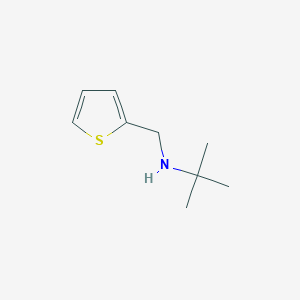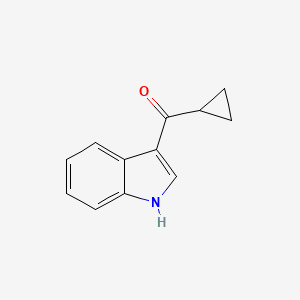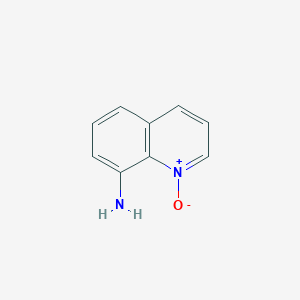
8-Aminoquinoline N-Oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Aminoquinoline derivatives has been explored through various chemical pathways, including reactions with different metals and catalytic processes. For instance, complexes of 8-aminoquinoline with Zn, Cd, and Hg have been synthesized through reactions with metal nitrates and chlorides, showcasing the compound's ability to form structurally diverse complexes. These complexes are characterized by spectroscopic data and structurally confirmed by single crystal X-ray diffraction, indicating the versatility of 8-aminoquinoline in forming coordination compounds with photoluminescent properties at room temperature (Paira et al., 2007). Additionally, practical routes to 8-aminoquinolines using carbamate reagents highlight scalable synthesis under mild conditions, further emphasizing the compound's adaptability in chemical synthesis (Gwon et al., 2015).
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline N-Oxide derivatives is critical in understanding their chemical behavior and potential applications. The study by Paira et al. (2007) provides insights into the molecular structure through X-ray diffraction, showcasing the formation of hydrogen-bonded sheets and supramolecular two-dimensional structures. These structural features are essential for the photoluminescent properties observed in these compounds.
Chemical Reactions and Properties
8-Aminoquinoline and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The selective removal of the aminoquinoline auxiliary by IBX oxidation demonstrates the compound's reactivity and potential for synthesis of complex molecules. This method offers an efficient and chemoselective conversion of N-quinolyl carboxamides to primary amides, highlighting the synthetic utility of 8-aminoquinoline in directed C-H functionalization reactions (Zhang et al., 2019).
Physical Properties Analysis
The physical properties, particularly the photoluminescence of 8-aminoquinoline complexes, are noteworthy. The complexes synthesized by Paira et al. (2007) are photoluminescent at room temperature, a property that could be leveraged in the development of photoluminescent materials and sensors.
Chemical Properties Analysis
The chemical versatility of 8-aminoquinoline is evident in its ability to form complexes with different metals, engage in catalytic reactions, and undergo functionalization. The development of practical routes for the synthesis of 8-aminoquinolines using carbamate reagents exemplifies the compound's broad chemical reactivity and potential for creating a wide range of derivatives with varied chemical properties (Gwon et al., 2015).
Applications De Recherche Scientifique
-
Remote C–H Functionalization of 8-Aminoquinoline Ring
- Summary of Application: 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application: The synthesis of substituted 8-aminoquinoline involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
- Results or Outcomes: The 8-aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation, thereby providing a powerful tool for the synthesis of a variety of molecules .
-
Therapeutic Potential of Functionalized Quinoline Motifs
- Summary of Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
-
Copper-catalyzed C5-selective thio/selenocyanation of 8-aminoquinolines
- Summary of Application: Copper-catalyzed direct C5-position thio/selenocyanation of quinolines using commercially available, inexpensive KSCN/SeCN as the thio/selenocyanation reagent was developed . This method had good tolerance toward various aliphatic or aromatic 8-aminoquinoline derivatives .
- Methods of Application: The reaction uses KSCN/SeCN as the thio/selenocyanation reagent .
- Results or Outcomes: The synthetic application of this protocol led to some useful compounds .
-
Fluorescent Sensors Based on 8-Aminoquinoline
- Summary of Application: Fluorescent sensors based on 8-aminoquinoline have been used as tools to detect Zn 2+ ions in environmental and biological applications .
- Methods of Application: Various carboxamide groups are introduced into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives to improve water solubility and cell membrane permeability .
- Results or Outcomes: The development of these fluorescent sensors has been popular due to their effectiveness in detecting Zn 2+ ions .
Safety And Hazards
8-Aminoquinoline N-Oxide may cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The synthesis of functional 8-aminoquinolines and their analogues has become a research hotspot for organic and pharmaceutical chemists . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
1-oxidoquinolin-1-ium-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLDXAYDSGTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344169 | |
| Record name | 8-Aminoquinoline N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline N-Oxide | |
CAS RN |
92339-84-9 | |
| Record name | 8-Aminoquinoline N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoquinoline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

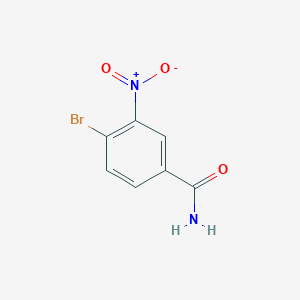
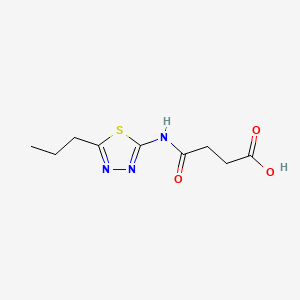
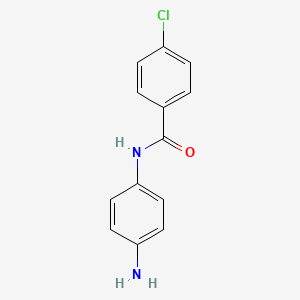
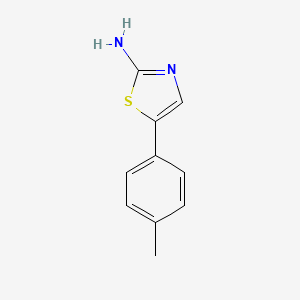


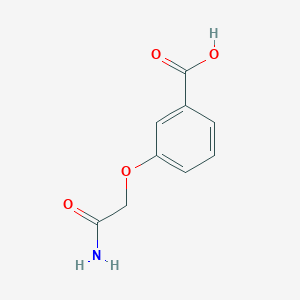
![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)
